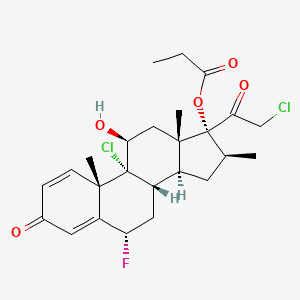

9-Chloro halobetasol propionate

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that may arise during the manufacturing of pharmaceuticals. globalpharmatek.com This process is a mandatory and indispensable step in modern drug development, ensuring the quality, safety, and efficacy of pharmaceutical products. globalpharmatek.compharmaffiliates.comwisdomlib.org

The key reasons why impurity profiling is crucial include:

Ensuring Safety and Efficacy : The primary goal of impurity profiling is to guarantee patient safety. researchgate.net Uncontrolled impurities can pose health risks and may affect the therapeutic efficacy of the drug. rjpdft.comresearchgate.net

Regulatory Compliance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) mandate comprehensive impurity profiling data for drug approval. globalpharmatek.compharmaffiliates.com Adherence to these regulations is essential for bringing a new drug to market.

Process Optimization : By identifying the sources and formation pathways of impurities, manufacturers can refine and optimize the synthesis and production processes. globalpharmatek.com This helps in minimizing the generation of impurities and ensuring consistent product quality.

Stability and Shelf-Life Determination : Impurity profiling helps in identifying potential degradation products and understanding the degradation pathways of a drug. globalpharmatek.com This information is vital for establishing appropriate storage conditions and determining the shelf-life of the final product. globalpharmatek.com

Quality Control : It serves as a fundamental component of quality control, ensuring that each batch of the API and the final drug product meets the required purity standards. globalpharmatek.com

Regulatory Frameworks and Guidelines for Impurities in Active Pharmaceutical Ingredients (APIs)

A harmonized regulatory framework is in place to control impurities in pharmaceutical products. The International Council for Harmonisation (ICH) has established widely adopted guidelines that provide a scientific basis for the registration of pharmaceuticals for human use. nih.gov These guidelines are implemented by major regulatory authorities, including the FDA and EMA. pharmaffiliates.comgmp-compliance.orgeuropa.eu

Key ICH guidelines governing pharmaceutical impurities include:

| Guideline | Title | Scope |

| ICH Q3A (R2) | Impurities in New Drug Substances | Provides guidance for the registration of new drug substances, addressing the chemistry and safety aspects of impurities. It sets thresholds for reporting, identification, and qualification. europa.euveeprho.com |

| ICH Q3B (R2) | Impurities in New Drug Products | Focuses on impurities that arise from the degradation of the drug substance or from interactions between the drug substance and excipients during formulation and storage. europa.euveeprho.comgmpinsiders.com |

| ICH Q3C (R9) | Residual Solvents | Limits the amount of residual solvents in pharmaceuticals based on a risk assessment of their toxicity. europa.eupharmastate.academy |

| ICH Q3D | Elemental Impurities | Establishes permitted daily exposures (PDEs) for 24 elemental impurities in drug products, ensuring their levels are controlled within acceptable safety limits. gmp-compliance.orgeuropa.eu |

| ICH M7 | Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk | Addresses the assessment and control of mutagenic impurities that have the potential to cause cancer, even at very low levels. nih.goveuropa.eu |

Classification of Pharmaceutical Impurities: Related Substances, Degradation Products, and Process Impurities

Pharmaceutical impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.compharmastate.academymoravek.com Within the category of organic impurities, a further distinction is often made based on their origin.

Related Substances : This is a broad term that often encompasses impurities that are structurally similar to the API. 9-Chloro halobetasol (B1672918) propionate (B1217596) is a prime example of a related substance to the API halobetasol propionate. nih.gov These can be starting materials, by-products from the synthesis, or degradation products. pharmastate.academymoravek.com

Degradation Products : These are impurities that form when the drug substance or drug product breaks down over time. pharmastate.academy This degradation can be caused by exposure to factors such as light, temperature, humidity, or interaction with other components in the formulation. gmpinsiders.com

Process Impurities : These impurities are introduced during the manufacturing process of the API. moravek.com They are not necessarily structurally related to the API. This class includes:

Starting Materials and Intermediates : Unreacted materials or intermediates from the synthetic pathway. pharmastate.academy

By-products : Unwanted molecules formed in side reactions during the synthesis of the API. moravek.com

Reagents, Ligands, and Catalysts : Chemicals used in the synthesis that are not completely removed from the final product. pharmastate.academymoravek.com

The table below summarizes the classification of common pharmaceutical impurities.

| Impurity Category | Sub-type | Description | Examples |

| Organic Impurities | Process-Related | Arise during the manufacturing process (synthesis and purification). moravek.com | Starting materials, by-products, intermediates, reagents. pharmastate.academy |

| Degradation-Related | Form due to the chemical breakdown of the drug substance over time. gmpinsiders.compharmastate.academy | Products of hydrolysis, oxidation, photolysis. | |

| Inorganic Impurities | - | Result from the manufacturing process and are typically known and identified. pharmastate.academymoravek.com | Reagents, ligands, catalysts, heavy metals, inorganic salts. veeprho.compharmastate.academymoravek.com |

| Residual Solvents | - | Inorganic or organic liquids used as vehicles during the synthesis or formulation. pharmastate.academymoravek.com | Class 1 (to be avoided), Class 2 (to be limited), Class 3 (low toxic potential). pharmastate.academy |

Chemical Profile: 9-Chloro halobetasol propionate

This compound is recognized as a specific impurity and related substance of Halobetasol Propionate, a high-potency synthetic corticosteroid. nih.govpharmaffiliates.com Its presence and quantity must be monitored to ensure the quality and purity of the final drug product.

Below are the key chemical identifiers and properties of this compound.

| Property | Data |

| Chemical Name | [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate nih.gov |

| CAS Number | 66852-61-7 nih.govpharmaffiliates.com |

| Molecular Formula | C₂₅H₃₁Cl₂FO₅ nih.govpharmaffiliates.com |

| Molecular Weight | 501.4 g/mol nih.gov |

| Synonyms | 9,21-DICHLORO-6-ALPHA, -FLUORO-11-BETA, 17-DIHYDROXY-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE 17-PROPIONATE, CGP-15900, Halobetasol Propionate Impurity 29 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl2FO5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(28)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFKMAMNGPPDJ-LICBFIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31Cl2FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216977 | |

| Record name | 9-Chloro halobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66852-61-7 | |

| Record name | 9-Chloro halobetasol propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro halobetasol propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO HALOBETASOL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6H3332RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms and Synthetic Pathways of 9 Chloro Halobetasol Propionate

Impurity Formation during Halobetasol (B1672918) Propionate (B1217596) Synthesis

The multi-step synthesis of halobetasol propionate offers several opportunities for the formation of impurities. The introduction of the chloro group at the 9-position is a key side reaction to consider.

The synthesis of halobetasol propionate involves the introduction of halogen atoms at specific positions on the steroid nucleus. Halobetasol propionate itself is 21-chloro-6α, 9-difluoro-11β, 17-dihydroxy-16β-methylpregna-1, 4-diene-3-20-dione, 17-propionate. oup.com The introduction of the 9α-fluoro group is a critical step. If the reaction conditions are not strictly controlled, or if certain reagents are used, undesired chlorination can occur at the 9-position, especially if a source of chlorine is present. Studies on other glucocorticoids have shown that chlorination at the C-9 position is a common transformation pathway. rsc.orgbohrium.comwashington.edu

The synthesis of halogenated corticosteroids can be complex, and the reactivity of different positions on the steroid backbone can be influenced by the existing functional groups. nih.govnumberanalytics.com The C9 position, being an allylic position to the C1-C2 double bond and proximate to the C11-hydroxyl group, can be susceptible to substitution reactions. researchgate.net In traditional halogenation reactions of steroids, the use of elemental halogens can lead to polysubstituted products, reducing selectivity and yield. google.com

During the synthesis of halobetasol propionate, various chemical intermediates are formed. Some of these intermediates can be highly reactive and may undergo side reactions to form impurities. For instance, the synthesis of halobetasol propionate can proceed from diflorasone (B526067) 17-propionate, which is converted to diflorasone 17-propionate 21-mesylate. This mesylate is then reacted with a chloride source, such as lithium chloride, to yield halobetasol propionate. oup.com

Degradation Pathways of Halobetasol Propionate Leading to 9-Chloro Halobetasol Propionate

Halobetasol propionate, like many corticosteroids, can degrade under various environmental conditions. This degradation can lead to a loss of potency and the formation of potentially harmful degradation products.

Forced degradation studies are essential to understand the stability of a drug substance. Halobetasol propionate has been shown to degrade under basic, oxidative, thermal, and photolytic stress conditions. oup.comnih.gov While specific studies detailing the formation of this compound as a degradation product are not prevalent in the public domain, the general instability of corticosteroids in the presence of certain environmental factors is well-documented. researchgate.net

Significant degradation of halobetasol propionate is observed under basic conditions (e.g., 0.5 N NaOH at 60°C) and in the presence of oxidizing agents (e.g., 3.0% H₂O₂ at 60°C). oup.com Milder degradation occurs under thermal stress (60°C), in acidic conditions (0.5 N HCl at 60°C), and upon exposure to light and humidity. oup.com Research on other glucocorticoids has demonstrated that reaction with free chlorine (HOCl), used in water disinfection, can lead to the formation of chlorinated byproducts, including at the C-9 position. rsc.orgwashington.edu

| Stress Condition | Observations on Halobetasol Propionate | Potential for 9-Chloro Formation |

|---|---|---|

| Base Hydrolysis (e.g., 0.5 N NaOH, 60°C) | Significant degradation observed. oup.comnih.gov Formation of halobetasol and other related substances. oup.com | The basic conditions could potentially facilitate elimination-addition reactions, but direct chlorination is less likely without a chlorine source. |

| Oxidative Stress (e.g., 3.0% H₂O₂, 60°C) | Significant degradation. oup.com | Oxidative conditions could potentially activate the C-9 position, making it more susceptible to reaction with any available chloride ions. |

| Thermal Stress (e.g., 60°C) | Mild degradation. oup.com | Elevated temperatures can provide the energy needed for otherwise slow side reactions to occur. |

| Acid Hydrolysis (e.g., 0.5 N HCl, 60°C) | Mild degradation. oup.com | In the presence of a chloride source (HCl), there is a potential for acid-catalyzed substitution at the 9-position. |

| Photolytic Stress | Mild degradation. oup.com | Light can induce radical reactions, which could lead to halogenation if a chlorine source is present. |

The precise chemical mechanism for the formation of this compound from halobetasol propionate is not explicitly detailed in available literature. However, based on the general reactivity of steroids, a few mechanisms can be proposed. One possibility involves the elimination of the 9α-fluoro group to form a double bond between C9 and C11, followed by the addition of hydrochloric acid (if present as a contaminant or from a degradation process) across the double bond. Alternatively, a direct nucleophilic substitution of the fluorine atom by a chloride ion could occur, although this would be a challenging reaction.

Studies on the chlorination of other steroids, such as testosterone (B1683101) and trenbolone, have shown that the reaction with chlorine can lead to the formation of chlorinated products, often through complex reaction pathways involving cationic intermediates. acs.org

Targeted Synthesis of this compound for Reference Standard Applications

To accurately quantify impurities in pharmaceutical products, pure reference standards of these impurities are required. Therefore, the targeted synthesis of this compound is necessary for its use in analytical method development and validation. drugfuture.compharmaffiliates.comallmpuslab.com

The synthesis of this specific impurity would likely involve the use of a starting material that already has a chloro group at the 9-position or a precursor that can be selectively chlorinated at this position. For example, starting with a steroid that has a hydroxyl group at the C9 position, this hydroxyl group could be converted to a chloro group using a suitable chlorinating agent. researchgate.net The synthesis of other halogenated corticosteroids has been achieved by the addition of hydrogen halides to dehydro compounds or by reacting hydroxy steroids with specific halogenating agents. nih.gov The synthesis of this compound would require a carefully designed synthetic route to ensure the correct stereochemistry and to avoid the formation of other unwanted byproducts.

Strategies for Preparation of Analytical Standards

The accurate quantification of impurities in an active pharmaceutical ingredient (API) is a regulatory requirement, necessitating the availability of high-purity analytical reference standards. nih.gov For this compound, these standards are essential for method development, validation, and routine quality control testing of halobetasol propionate batches. synzeal.com The preparation of such standards can be approached through two primary strategies:

Targeted Custom Synthesis : This is a common approach for process impurities. nih.govallmpus.com A specific synthetic route is designed and developed with the explicit goal of producing this compound as the main product. This allows for the production of the impurity in the required quantity and purity for its use as a reference material. nih.gov Several specialized chemical suppliers offer this compound as a reference standard, indicating that reliable synthetic routes have been established. synzeal.comallmpuslab.comallmpuslab.com

Isolation and Purification : An alternative strategy involves the isolation of the impurity from crude batches of halobetasol propionate where it is present. This is typically achieved using preparative chromatography techniques, such as preparative High-Performance Liquid Chromatography (HPLC), which can separate the impurity from the main compound and other by-products. nih.gov The isolated fraction containing the this compound is then collected and subjected to further purification.

Regardless of the method, the final material is intended for use as a reference standard and must be thoroughly characterized to confirm its identity and establish its purity.

Purification and Characterization of Synthesized Material

Once synthesized or isolated, the this compound material must undergo rigorous purification and characterization to qualify as an analytical standard.

Purification: The primary goal of purification is to achieve a high degree of chemical purity, often greater than 95% or 98%, depending on the regulatory requirements. allmpus.comallmpuslab.com Common purification techniques include:

Recrystallization : A standard method for purifying solid crystalline compounds. The process involves dissolving the crude material in a suitable solvent system and allowing crystals to form, leaving impurities behind in the solution. google.com

Preparative Chromatography : A powerful technique for separating components of a mixture. Large columns are used to process significant quantities of the material, isolating the target compound with high purity. nih.gov

Characterization: A comprehensive panel of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized material. These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, and precise. nih.govnih.gov

Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | nih.gov |

| CAS Number | 66852-61-7 | nih.govsynzeal.com |

| Molecular Formula | C25H31Cl2FO5 | nih.govsynzeal.com |

| Molecular Weight | 501.4 g/mol | nih.gov |

The structural confirmation and purity assessment are performed using a combination of spectroscopic and chromatographic methods.

| Analytical Technique | Purpose | Source(s) |

| High-Performance Liquid Chromatography (HPLC) | The primary method for determining the purity of the compound and for separating it from the parent drug and other impurities. It is also used for quantification. | nih.govijcrt.org |

| Ultra-Performance Liquid Chromatography (UPLC) | A higher-resolution version of HPLC used for developing rapid and sensitive stability-indicating methods for impurity profiling. | nih.gov |

| Mass Spectrometry (MS) | Used in conjunction with chromatography (LC-MS) to confirm the molecular weight of the compound and to help elucidate its structure by analyzing fragmentation patterns. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity and spatial arrangement of atoms (e.g., H-NMR, C-NMR), which is essential for unequivocal structure confirmation. | allmpus.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. | allmpus.comgoogle.com |

The United States Pharmacopeia (USP) specifies a relative retention time (RRT) for this compound of approximately 1.12 relative to the main halobetasol propionate peak in a standardized HPLC system, which is used for its identification during routine analysis. drugfuture.com

Analytical Methodologies for the Detection, Quantification, and Structural Elucidation of 9 Chloro Halobetasol Propionate

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and analyzing 9-Chloro halobetasol (B1672918) propionate (B1217596) from the active pharmaceutical ingredient (API), halobetasol propionate, and other process-related impurities or degradation products. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, stands as the most prevalent and validated technique for the impurity profiling of halobetasol propionate and its related substances, including the 9-chloro derivative. nih.govresearchgate.net

The development of a stability-indicating HPLC method is crucial to resolve 9-Chloro halobetasol propionate from halobetasol propionate and other potential impurities. This involves a systematic optimization of chromatographic parameters to achieve adequate separation. A study detailing a stability-indicating reverse-phase HPLC method utilized a Phenomenex Synergi polar reverse-phase column (250 x 4.6 mm, 4 µm). nih.gov The mobile phase consisted of a gradient mixture of Mobile Phase A (a blend of 0.01 M KH2PO4 buffer with 0.2% 1-octane sulfonic acid sodium salt at pH 3.0, acetonitrile (B52724), and methanol (B129727) in an 80:15:5 v/v/v ratio) and Mobile Phase B (a similar buffer and solvent mixture but in a 20:70:10 v/v/v ratio). nih.gov This optimized gradient ensures the effective separation of all related substances.

Another developed reverse-phase high-performance liquid chromatographic method for the simultaneous determination of halobetasol propionate and fusidic acid, along with their impurities, employed a Zorbax SB phenyl column (250 mm × 4.6 mm, 5 µm). The mobile phase was an isocratic mixture of a buffer (0.1% triethylamine (B128534) in water, pH adjusted to 2.0 with orthophosphoric acid), acetonitrile, and methanol in a 40:35:25 v/v/v ratio. asianpubs.org

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, has also been successfully applied for the analysis of halobetasol propionate and its impurities, offering shorter analysis times and improved resolution. A stability-indicating UPLC method was developed using an ACQUITY UPLC™ BEH Phenyl column (2.1 × 100 mm, 1.7 µm). nih.gov This method utilized a gradient mixture of a potassium hydrogen phosphate (B84403) buffer with acetonitrile and methanol as organic modifiers. nih.gov

Table 1: HPLC/UPLC Method Parameters for Halobetasol Propionate Impurity Profiling

| Parameter | Method 1 (HPLC) nih.gov | Method 2 (HPLC) asianpubs.org | Method 3 (UPLC) nih.gov |

|---|---|---|---|

| Column | Phenomenex Synergi polar RP (250x4.6mm, 4µm) | Zorbax SB Phenyl (250x4.6mm, 5µm) | ACQUITY UPLC™ BEH Phenyl (2.1x100mm, 1.7µm) |

| Mobile Phase A | 0.01M KH2PO4 (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, ACN, MeOH (80:15:5) | N/A (Isocratic) | Potassium hydrogen phosphate buffer |

| Mobile Phase B | 0.01M KH2PO4 (pH 3.0) with 0.2% 1-octane sulfonic acid sodium salt, ACN, MeOH (20:70:10) | N/A (Isocratic) | Acetonitrile and Methanol |

| Flow Rate | 0.8 mL/min | 1.5 mL/min | Not Specified |

| Detection | 240 nm | 240 nm | 242 nm |

| Column Temp. | 40°C | 30°C | 40°C |

In impurity profiling, the relative retention time (RRT) is a critical parameter for the identification of known impurities. The RRT is the ratio of the retention time of the impurity to the retention time of the main compound, in this case, halobetasol propionate. For this compound, a commonly cited RRT is approximately 1.12. This value serves as a reliable identifier in routine quality control analyses.

Table 2: Relative Retention Times (RRT) of Halobetasol Propionate and Related Impurities

| Compound | Relative Retention Time (RRT) |

|---|---|

| Halobetasol Propionate | 1.00 |

| This compound | 1.12 |

| Other potential impurities | Various |

The selection of a suitable detector is crucial for the sensitive and specific detection of this compound. Ultraviolet (UV) detectors are widely used for this purpose, with a detection wavelength typically set around 240 nm, which is near the absorbance maximum for corticosteroids like halobetasol propionate. nih.govasianpubs.orgjetir.org A Photodiode Array (PDA) detector is often preferred as it provides spectral information across a range of wavelengths. This capability is invaluable for assessing peak purity and for distinguishing the analyte from co-eluting impurities, thereby enhancing the reliability of the analytical method. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For high molecular weight and polar molecules like corticosteroids and their chlorinated derivatives, direct GC analysis is generally not feasible due to their low volatility. nih.gov Therefore, a derivatization step is typically required to convert the non-volatile analytes into more volatile and thermally stable derivatives. nih.govresearchgate.net Common derivatization reagents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netmdpi.com

While specific GC methods for the analysis of this compound are not prominently reported in the literature, the general approach for steroid analysis by GC-MS would involve:

Extraction of the analytes from the sample matrix.

A chemical derivatization step to increase volatility.

Separation on a capillary GC column.

Detection by a mass spectrometer (MS), which provides both quantification and structural information.

Given the efficiency and direct applicability of HPLC and UPLC for the analysis of halobetasol propionate and its impurities, GC is considered a less common and more complex alternative for this specific application.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative and complementary technique to HPLC and GC for the analysis of structurally similar compounds like steroids. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique often provides unique selectivity and faster separations compared to HPLC.

For challenging separations involving steroid isomers or closely related impurities, SFC can offer superior resolution. The use of various stationary phases and the addition of polar co-solvents (modifiers) to the supercritical CO2 mobile phase allow for the fine-tuning of selectivity. While specific SFC methods for this compound are not extensively documented, the proven success of SFC in separating complex steroid mixtures suggests its high potential for this application, particularly when HPLC methods fall short in resolving critical pairs of impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the structural analysis of organic molecules like this compound. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide a wealth of information regarding its molecular weight, elemental composition, and the intricate arrangement of its atoms.

Mass Spectrometry (MS) for Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the identification and characterization of this compound, providing precise information about its molecular weight and elemental formula. The compound is also recognized as Halobetasol Propionate USP Related Compound D or Halobetasol Propionate EP Impurity D. Its chemical formula is C25H31Cl2FO5, corresponding to a molecular weight of approximately 501.4 g/mol .

High-resolution mass spectrometry (HRMS) is critical for obtaining highly accurate mass measurements, which in turn allows for the confident determination of the elemental composition of a molecule. For this compound, HRMS would be employed to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C25H31Cl2FO5 |

| Theoretical Monoisotopic Mass | 500.1427 |

| Experimentally Determined Mass (Hypothetical) | 500.1425 |

| Mass Accuracy (ppm) | < 5 ppm |

| Note: The experimentally determined mass and mass accuracy are hypothetical values for illustrative purposes, as specific experimental HRMS data for this compound is not publicly available in the searched literature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for a complete and unambiguous assignment of its structure. Although specific NMR data for this compound is not detailed in the available literature, the characterization of related impurities often involves comprehensive NMR analysis. nih.govresearchgate.net

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. A hypothetical ¹H NMR spectrum of this compound would show distinct signals for the protons of the steroid nucleus, the propionate group, and the various methyl groups. The chemical shifts (δ) and coupling constants (J) would be instrumental in assigning the stereochemistry of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-1 | 7.2 - 7.4 |

| H-4 | 6.2 - 6.4 |

| H-6 | 4.9 - 5.1 |

| H-11 | 4.3 - 4.5 |

| CH₂ (Propionate) | 2.3 - 2.5 (q) |

| CH₃ (Propionate) | 1.1 - 1.3 (t) |

| CH₃ (C-18) | 0.8 - 1.0 |

| CH₃ (C-19) | 1.2 - 1.4 |

| CH₃ (C-16) | 0.9 - 1.1 (d) |

| Note: These are predicted chemical shift ranges based on the analysis of similar corticosteroid structures and are for illustrative purposes. Actual experimental values may vary. |

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., sp³, sp², carbonyl).

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (C=O) | 185 - 187 |

| C-20 (C=O) | 202 - 205 |

| C-17 | 90 - 92 |

| C-9 | 68 - 72 |

| C-5 | 128 - 130 |

| C=O (Propionate) | 172 - 174 |

| CH₂ (Propionate) | 27 - 29 |

| CH₃ (Propionate) | 8 - 10 |

| Note: These are predicted chemical shift ranges based on the analysis of similar corticosteroid structures and are for illustrative purposes. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. By spreading NMR data across two frequency axes, these techniques resolve overlapping signals and reveal connectivity between different nuclei.

COSY (Correlation Spectroscopy) : The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu The spectrum displays the standard one-dimensional (1D) proton NMR spectrum on both the horizontal and vertical axes. Cross-peaks appear off the diagonal at the intersection of the chemical shifts of two coupled protons. For this compound, COSY would be crucial for tracing the proton-proton networks within the steroid's polycyclic structure and the propionate side chain, for instance, by showing correlations between adjacent protons on the cyclohexane (B81311) and cyclopentane (B165970) rings.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons they are directly attached to, revealing one-bond C-H correlations (¹J coupling). sdsu.eduyoutube.com One axis represents the ¹H spectrum, and the other represents the ¹³C spectrum. A peak indicates a direct connection between a specific proton and a specific carbon. sdsu.edu This is extremely useful for assigning the carbon signals in the this compound molecule, distinguishing between CH, CH₂, and CH₃ groups based on their proton multiplicity.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J coupling). sdsu.eduyoutube.com Similar to HSQC, it's a 2D map correlating ¹H and ¹³C chemical shifts. However, the cross-peaks in an HMBC spectrum connect protons to carbons that are further away. This technique is vital for piecing together the molecular skeleton. For example, it can establish the connection between the propionate group and the steroid core by showing a correlation from the C17-hydroxyl proton to the carbonyl carbon of the propionate group, and from the protons on the ethyl part of the propionate to its carbonyl carbon. It is also key in confirming the position of non-protonated carbons and substituents like the chloro and fluoro groups.

The following table outlines the expected correlations that would be observed in 2D NMR spectra for the structural confirmation of this compound.

| Technique | Correlation Type | Expected Information for this compound |

| COSY | ¹H-¹H | - Correlations between geminal and vicinal protons in the steroid rings.- Correlation between the CH₂ and CH₃ protons of the propionate side chain. |

| HSQC | ¹J (C-H) | - Direct correlation of each proton to its attached carbon, aiding in the assignment of the ¹³C spectrum.- Identification of CH, CH₂, and CH₃ groups. |

| HMBC | ²J & ³J (C-H) | - Correlation from the C11-OH proton to carbons C10, C9, and C12.- Correlations confirming the connectivity of the propionate group to the steroid at C17.- Correlations from methyl protons (e.g., C18, C19) to adjacent quaternary carbons. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective analytical technique used to identify the characteristic functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular fingerprint. For this compound (C₂₅H₃₁Cl₂FO₅), IR spectroscopy can confirm the presence of key functional groups integral to its structure.

The primary absorptions expected in the IR spectrum of this compound include:

Carbonyl (C=O) Stretching : Strong absorption bands are expected for the two ketone groups (at C3 and C20) and the ester group (at C17). These typically appear in the region of 1650-1760 cm⁻¹. The α,β-unsaturation in the A-ring (C4=C5 double bond conjugated with the C3-ketone) would shift the C3=O absorption to a lower wavenumber.

Hydroxyl (O-H) Stretching : A broad absorption band corresponding to the O-H stretch of the hydroxyl group at C11 is expected, typically in the range of 3200-3600 cm⁻¹.

Carbon-Halogen (C-X) Stretching : The presence of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds will give rise to absorptions in the fingerprint region of the spectrum. The C-F stretch typically appears between 1000-1400 cm⁻¹, while the C-Cl stretch appears at lower wavenumbers, generally between 600-800 cm⁻¹.

Carbon-Oxygen (C-O) Stretching : The C-O stretching vibrations from the ester and hydroxyl groups are expected in the 1000-1300 cm⁻¹ region.

Carbon-Carbon (C=C) Stretching : The stretching of the carbon-carbon double bonds in the steroid A-ring will produce a peak around 1600-1650 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the main functional groups in this compound.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200 - 3600 (Broad) |

| Alkane | C-H Stretch | 2850 - 3000 |

| Ester Carbonyl | C=O Stretch | ~1735 |

| Ketone Carbonyl | C=O Stretch | ~1715 (C20), ~1660 (C3, conjugated) |

| Alkene | C=C Stretch | 1600 - 1650 |

| Carbon-Fluorine | C-F Stretch | 1000 - 1400 |

| Carbon-Oxygen | C-O Stretch | 1000 - 1300 |

| Carbon-Chlorine | C-Cl Stretch | 600 - 800 |

Quantitative Analysis and Method Validation for this compound

For the quantitative analysis of this compound, particularly when it is present as an impurity in a drug substance or product, high-performance liquid chromatography (HPLC) is the most widely employed technique. oup.comnih.gov Specifically, reverse-phase HPLC (RP-HPLC) methods are favored for their ability to separate structurally similar compounds. asianpubs.org These methods typically utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. oup.comjetir.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits significant absorbance, such as 240 nm. oup.comnih.govjetir.org

The development of a quantitative method requires rigorous validation to ensure its performance is suitable for its intended purpose. Method validation is conducted according to guidelines established by the International Council for Harmonisation (ICH), which outlines the necessary parameters to be evaluated. nih.govoup.com

Linearity, Accuracy, Precision, and Robustness Studies

Linearity : This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. Linearity studies are performed by analyzing a series of standard solutions at different concentrations. The results are typically evaluated by examining the correlation coefficient (r) or coefficient of determination (R²) of the linear regression curve, with a value of >0.999 being desirable. jetir.orgijcrt.org

Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. oup.com It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a placebo or sample matrix and then analyzed. oup.com The percentage of the analyte recovered is calculated. For impurities, accuracy is assessed at concentrations around the expected limit. oup.com High recovery rates, typically within 98.0% to 102.0%, indicate an accurate method. jetir.org

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision) : Analysis of replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision) : Analysis conducted within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility : Analysis conducted in different laboratories. A low %RSD (typically ≤2%) is indicative of a precise method. humanjournals.com

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. oup.com This provides an indication of its reliability during normal usage. oup.com For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. oup.comoup.com The method is considered robust if the results remain consistent despite these minor changes.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity | R² ≥ 0.999 | R² value of 0.9992 was achieved for Halobetasol Propionate. jetir.org |

| Accuracy | 98.0% - 102.0% Recovery | Recovery for Halobetasol Propionate was found to be between 99.04% and 101.45%. jetir.org |

| Precision | %RSD ≤ 2.0% | Method precision for Halobetasol Propionate was found to be 0.44% RSD. humanjournals.com |

| Robustness | System suitability parameters remain within limits | Resolutions between halobetasol propionate and its impurities remained >2.0 when flow rate and temperature were varied. oup.comoup.com |

Detection and Quantitation Limits

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com It represents the concentration at which the signal-to-noise ratio is typically 3:1.

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.com The signal-to-noise ratio for LOQ is commonly 10:1.

For impurity analysis, it is critical that the method's LOQ is below the reporting threshold for the impurity. The LOD and LOQ are crucial for demonstrating the sensitivity of a method intended to control impurities. For related compounds of corticosteroids like clobetasol (B30939) propionate, a TLC-densitometric method showed an LOD of 0.061 µ g/spot and an LOQ of 0.186 µ g/spot . researchgate.net In HPLC methods for halobetasol propionate, the LOQ for impurities is often established at levels around 0.05% of the active ingredient's concentration. oup.com

Quality Control and Regulatory Implications of 9 Chloro Halobetasol Propionate

Establishment of Pharmacopoeial Standards and Acceptance Criteria

Pharmacopoeias, such as the United States Pharmacopeia (USP), establish stringent standards for the purity of active pharmaceutical ingredients (APIs) and finished drug products. These standards include specific acceptance criteria for known impurities.

For Halobetasol (B1672918) Propionate (B1217596), the USP has set clear limits for various impurities, including 9-Chloro halobetasol propionate. drugfuture.com The acceptance criterion for this compound in USP38 is not more than (NMT) 0.15%. drugfuture.com This limit is crucial for ensuring that the amount of this impurity in the final drug product remains at a level that does not compromise its safety or efficacy. The establishment of such a standard is based on rigorous analytical testing and toxicological assessments.

The table below outlines the acceptance criteria for this compound and other related impurities as specified in the USP. drugfuture.com

| Impurity Name | Acceptance Criteria (NMT) |

| This compound | 0.15% |

| 6-Chloro halobetasol propionate | 0.15% |

| 11-Propionate 21-chloro diflorasone (B526067) | 0.15% |

| Any individual, unspecified degradation product | 0.10% |

| Total impurities | 1.0% |

Role in Drug Product Quality Control (QC) and Quality Assurance (QA)

During the manufacturing process, in-process controls and final product testing are conducted to quantify the levels of this compound. These tests are typically performed using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which can accurately separate and quantify impurities even at very low concentrations. researchgate.net

The role of this compound in QC/QA includes:

Raw Material Testing: The incoming Halobetasol Propionate API is tested to ensure it meets the pharmacopoeial standards for impurities before it is used in formulation.

In-Process Monitoring: Levels of this compound may be monitored at critical steps of the manufacturing process to ensure they remain within acceptable limits.

Final Product Release: The finished drug product undergoes final testing to confirm that the concentration of this compound does not exceed the specified acceptance criteria.

Impurity Control Strategies in Active Pharmaceutical Ingredient (API) Manufacturing

Controlling the formation of this compound during the synthesis of Halobetasol Propionate is a key focus for API manufacturers. This impurity is often a process-related impurity, meaning its formation is linked to the specific chemical reactions and conditions used in the manufacturing process. oup.com

Strategies to control the level of this impurity include:

Optimization of Synthesis Route: Careful selection and optimization of the synthetic pathway can minimize the formation of unwanted by-products like this compound.

Control of Reaction Conditions: Precise control of parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants is crucial to favor the formation of the desired product and reduce impurity generation.

Purification Techniques: After synthesis, the crude Halobetasol Propionate undergoes purification steps, such as crystallization or chromatography, to remove impurities, including this compound, to meet the required purity standards.

Impact on Stability Studies and Shelf-Life Determination of Halobetasol Propionate

Stability studies are a regulatory requirement to determine the shelf-life of a drug product. These studies assess how the quality of the drug product varies over time under the influence of various environmental factors such as temperature, humidity, and light. oup.com

The presence and potential increase of this compound over time is a critical parameter monitored during stability studies of halobetasol propionate formulations. An increase in the level of this or any other impurity beyond the established acceptance criteria can indicate degradation of the API and may lead to a reduction in the product's shelf-life. oup.com

Forced degradation studies are also conducted to understand the degradation pathways of the drug substance and to develop stability-indicating analytical methods. oup.com These studies involve subjecting the drug to harsh conditions like acid, base, oxidation, heat, and light to identify potential degradation products, which would include this compound if it is a degradation product as well as a process impurity. oup.com

Application in Abbreviated New Drug Application (ANDA) Filings and Regulatory Compliance

For generic drug manufacturers seeking approval for their products through an Abbreviated New Drug Application (ANDA), demonstrating control over impurities like this compound is a critical aspect of regulatory compliance. fda.govfda.gov

The ANDA submission must include comprehensive data on the impurity profile of the generic product and demonstrate that it is comparable to the reference listed drug (RLD). This includes:

Impurity Profiling: A detailed analysis of all impurities present in the drug substance and drug product, including their identification, qualification, and quantification.

Justification of Specifications: The proposed acceptance criteria for impurities, including this compound, must be justified based on pharmacopoeial standards, batch analysis data, and stability data.

Analytical Method Validation: The analytical methods used to control impurities must be validated to ensure they are accurate, precise, specific, and robust. researchgate.net

Regulatory agencies like the U.S. Food and Drug Administration (FDA) scrutinize this information to ensure that the generic product is as safe and effective as the innovator product. fda.govfda.gov Failure to adequately control impurities like this compound can result in delays or rejection of the ANDA filing.

Advanced Research and Emerging Directions in 9 Chloro Halobetasol Propionate Analysis

Development of High-Throughput Screening Methods for Impurity Detection

The demand for increased efficiency in pharmaceutical analysis has driven the evolution from traditional High-Performance Liquid Chromatography (HPLC) to faster and more sensitive techniques. High-Throughput Screening (HTS) in this context refers to the rapid assessment of numerous samples for the presence of impurities, including 9-Chloro halobetasol (B1672918) propionate (B1217596).

A key development in this area is the adoption of Ultra-Performance Liquid Chromatography (UPLC). UPLC systems utilize columns with smaller particle sizes (typically under 2 µm) and operate at higher pressures than conventional HPLC systems. This results in significantly shorter analysis times, increased resolution, and higher sensitivity, making it ideal for the rapid screening of impurities. For instance, a stability-indicating UPLC method was developed for halobetasol propionate and its related substances that achieved a runtime of just 13 minutes, a substantial improvement over older HPLC methods. nih.gov Such methods are capable of detecting and quantifying impurities at levels as low as 0.01% and 0.03%, respectively. nih.gov

These HTS methods are crucial during drug development and manufacturing for process monitoring, stability testing, and quality control, allowing for the rapid identification of batches that may contain unacceptable levels of impurities.

Table 1: Comparison of Conventional HPLC and High-Throughput UPLC Methods for Halobetasol Propionate Impurity Analysis

| Parameter | Conventional HPLC Method oup.comnih.gov | High-Throughput UPLC Method nih.govresearchgate.net | Impact on Throughput |

|---|---|---|---|

| Column Type | Phenomenex Synergi polar RP | ACQUITY UPLC™ BEH Phenyl | Smaller particle size enhances separation efficiency. |

| Column Dimensions | 250 x 4.6 mm | 100 x 2.1 mm | Shorter column length reduces analysis time. |

| Particle Size | 4 µm | 1.7 µm | Sub-2 µm particles provide higher resolution and speed. |

| Flow Rate | 0.8 mL/min | Not specified, but typically higher linear velocity | Optimized flow allows for faster elution. |

| Run Time | > 45 minutes (based on retention time of unknown) oup.com | 13.0 minutes | Significantly shorter run time allows for more samples to be analyzed in the same period. |

| Detection | Photodiode Array (PDA) | UV detection at 242 nm | High sensitivity is maintained in a shorter time frame. |

Application of Chemometrics and Data Analytics in Impurity Profiling

Chemometrics and data analytics are indispensable tools for interpreting the complex datasets generated by HTS methods and for developing robust analytical procedures. Chemometrics applies mathematical and statistical methods to chemical data. In the context of impurity profiling for 9-Chloro halobetasol propionate, its primary application is in method development and validation.

Design of Experiments (DoE) is a powerful chemometric tool used to systematically optimize the parameters of an analytical method, such as a UPLC or HPLC procedure. researchgate.netresearchgate.net By simultaneously varying multiple factors (e.g., mobile phase composition, pH, column temperature, flow rate), DoE can identify the optimal conditions that ensure a robust separation of the main compound from all its potential impurities, including process-related impurities and degradation products. This ensures the method is "stability-indicating," meaning it can accurately measure the drug substance without interference from degradants. nih.govnih.gov

Data analytics plays a crucial role in analyzing the impurity profiles of multiple batches over time. By tracking the levels of specific impurities like this compound, manufacturers can identify trends, understand the impact of process variables on impurity formation, and establish effective control strategies.

Table 2: Illustrative Design of Experiments (DoE) for Optimizing a UPLC Method

| Factor | Level 1 (-1) | Level 2 (0) | Level 3 (+1) | Response to be Optimized |

|---|---|---|---|---|

| Acetonitrile (B52724) in Mobile Phase (%) | 35% | 40% | 45% | Resolution between impurity peaks |

| Column Temperature (°C) | 35°C | 40°C | 45°C | Peak Tailing Factor |

| Flow Rate (mL/min) | 0.4 mL/min | 0.5 mL/min | 0.6 mL/min | Analysis Time |

In Silico Prediction of Impurity Formation and Degradation Pathways

In silico (computer-based) prediction of impurity formation is an emerging field that aims to reduce the time and resources spent on traditional laboratory-based degradation studies. By using computational models, it is possible to predict the likely degradation products of a drug substance under various stress conditions.

These predictive models are built upon extensive experimental data from forced degradation studies. In the case of halobetasol propionate, such studies have been performed under conditions prescribed by the International Conference on Harmonization (ICH), including acid and base hydrolysis, oxidation, heat, and photolysis. oup.comnih.gov Research has shown that halobetasol propionate is particularly susceptible to degradation in the presence of bases, leading to the formation of a specific cyclization product. nih.govresearchgate.net Significant degradation is also observed under oxidative conditions. oup.com

In silico software uses this foundational knowledge of reaction mechanisms to predict the degradation pathways for a given molecule. For this compound, these tools could predict its formation as a byproduct of synthesis or its emergence as a degradant from the parent API under specific conditions. This predictive capability allows for a proactive approach to impurity control, guiding process development and the formulation of stable drug products.

Table 3: Summary of Halobetasol Propionate Degradation Products Identified in Forced Degradation Studies

| Stress Condition | Degradation Products Formed | Reference |

|---|---|---|

| Base Hydrolysis (0.5 N NaOH) | Halobetasol, Diflorasone (B526067) 21-propionate, Cyclization Product | oup.comnih.gov |

| Acid Hydrolysis (0.5 N HCl) | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate | oup.com |

| Oxidation (3.0% H₂O₂) | Halobetasol, Diflorasone 21-propionate, Unknown Impurities | oup.com |

| Thermal (60°C) | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate | oup.com |

| Photolytic (Light) | Halobetasol, Diflorasone 17-propionate, Diflorasone 21-propionate | oup.com |

Green Analytical Chemistry Approaches for Sustainable Impurity Analysis

Green Analytical Chemistry (GAC) is a movement focused on making analytical methods safer and more environmentally sustainable. nih.gov This is achieved by following principles that encourage, among other things, the reduction or replacement of hazardous solvents, minimization of waste, and reduction of energy consumption.

The analysis of this compound, typically performed using liquid chromatography, often involves solvents like acetonitrile and methanol (B129727). nih.govnih.gov Acetonitrile, in particular, is a common and highly effective solvent in reversed-phase chromatography, but it is also hazardous and its production has a significant environmental footprint.

GAC approaches to impurity analysis involve:

Method Miniaturization: The move to UPLC is inherently a green step, as the smaller columns and shorter run times lead to a drastic reduction in solvent consumption and waste generation compared to traditional HPLC. nih.gov

Solvent Substitution: Research into replacing hazardous solvents with greener alternatives, such as ethanol (B145695) or supercritical fluids (in Supercritical Fluid Chromatography), is ongoing in the broader field of analytical chemistry.

Greenness Assessment: Various metrics have been developed to evaluate the environmental impact of an analytical method. nih.gov Tools like the Analytical Eco-Scale, GAPI (Green Analytical Procedure Index), and AGREE (Analytical Greenness Calculator) assign scores or penalty points based on factors like the amount and toxicity of reagents, energy use of instruments, and waste produced. nih.gov This allows chemists to compare different methods and choose the most sustainable option. For example, the Analytical Eco-Scale starts with a base of 100, and penalty points are subtracted for each aspect of the method that deviates from the green ideal. nih.gov

Table 4: Simplified Greenness Assessment (Analytical Eco-Scale) of a UPLC Method nih.gov

| Parameter | Value / Condition | Penalty Points | Justification |

|---|---|---|---|

| Base Score | 100 | Ideal Green Method | |

| Reagent: Acetonitrile | Used (<10 mL per run) | -5 | Flammable, Health Hazard, Environmental Hazard |

| Reagent: Methanol | Used (<10 mL per run) | -3 | Flammable, Toxic |

| Reagent: KH₂PO₄ Buffer | Used | -1 | Low hazard |

| Energy: UPLC Instrument | ~1-2 kWh | -3 | Energy consumption for pump, oven, and detector |

| Waste Generation | <10 mL per run | -0 | Minimal waste due to miniaturization |

| Final Eco-Scale Score | | 88 | Indicates an excellent green method, largely due to miniaturization. |

Q & A

Q. What analytical methods are recommended for characterizing halobetasol propionate and its impurities in topical formulations?

Methodological Answer: A validated stability-indicating reverse-phase UPLC method is optimal for impurity profiling. The method uses an ACQUITY UPLC™ BEH Phenyl column (2.1 × 100 mm, 1.7 µm) with a gradient mobile phase of potassium hydrogen phosphate buffer, acetonitrile, and methanol. Detection at 242 nm ensures quantification of six impurities at 0.01% sensitivity. Forced degradation studies (acid/base hydrolysis, oxidation) confirm method robustness. Liquid chromatography-mass spectrometry (LC-MS) is critical for identifying degradation products .

Q. How do pharmacokinetic (PK) parameters of halobetasol propionate vary in human subjects after topical application?

Methodological Answer: Steady-state PK parameters can be determined via plasma concentration-time profiles. In a 28-day study, halobetasol propionate reached a mean (±SD) Cmax of 201.1 ± 157.5 pg/mL, with median Tmax at 3 hours (range: 0–6 hours). The AUCτ was 1632 ± 1147 pg·h/mL. Systemic exposure is quantifiable in 59% of subjects, necessitating sensitive LC-MS/MS assays (LLOQ = 50 pg/mL) .

Q. What preclinical toxicity data inform safety assessments of halobetasol propionate?

Methodological Answer: In rats, 90-day topical exposure (0.05–0.1% concentration) caused adrenal atrophy, immune suppression, and opportunistic infections. Teratogenicity studies in rats (0.04–0.1 mg/kg/day) and rabbits (0.01 mg/kg/day) showed cleft palate and omphalocele. However, human observational studies found no significant associations between topical use and congenital malformations, except at doses >300 g during pregnancy .

Q. How do formulation differences (cream vs. ointment) impact efficacy in psoriasis trials?

Methodological Answer: Halobetasol propionate 0.05% ointment outperforms betamethasone valerate 0.1% in localized plaque psoriasis (treatment success rate: 90% vs. 70%). Efficacy equivalence with clobetasol propionate 0.05% is observed in IGA scores, but usability metrics favor halobetasol. Standardized outcome measures (e.g., >50% improvement in BSA) are critical for cross-trial comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions between animal teratogenicity data and human epidemiological findings?

Methodological Answer: Discrepancies arise from systemic vs. topical exposure differences. Animal studies used oral/systemic administration (13–33× human topical doses), while human data reflect low systemic absorption. To reconcile findings:

Q. What strategies optimize skin retention and minimize systemic absorption in halobetasol propionate formulations?

Methodological Answer: Solid lipid nanoparticles (SLN) loaded with halobetasol propionate reduce systemic uptake by 40% compared to commercial creams. SLN formulations (200 nm particle size, 84–94% entrapment efficiency) achieve 12-hour sustained release and 2.5× higher skin deposition in ex vivo models. Penetration enhancers like propylene glycol and oleic acid further improve retention .

Q. How can combination therapies (e.g., halobetasol + tazarotene) be evaluated for synergistic efficacy in psoriasis?

Methodological Answer: A phase 3 trial design for DUOBRII Lotion (halobetasol 0.01% + tazarotene 0.045%) used:

- Primary endpoint: Proportion of patients achieving IGA score of 0/1 (clear/almost clear) at Week 8.

- Secondary endpoints: BSA reduction, recurrence rates post-treatment.

- PK monitoring: Quantify tazarotenic acid (active metabolite) to assess drug-drug interactions.

Combination therapy showed 40% higher efficacy than monotherapy but required rigorous adrenal axis suppression monitoring .

Q. What molecular mechanisms underlie halobetasol propionate’s anti-inflammatory effects?

Methodological Answer: Halobetasol propionate upregulates lipocortins (phospholipase A2 inhibitory proteins), reducing arachidonic acid release and downstream prostaglandin/leukotriene synthesis. In vitro models (e.g., HaCaT keratinocytes) treated with IL-1β show 60% suppression of COX-2 expression. RNA-seq analysis identifies glucocorticoid receptor (GR)-mediated modulation of NF-κB and AP-1 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.